molecular formula C15H26N2O2S B2483105 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclobutanecarboxamide CAS No. 2380097-72-1

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclobutanecarboxamide

Cat. No.: B2483105
CAS No.: 2380097-72-1
M. Wt: 298.45
InChI Key: VCZOWKYJNUCFQH-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclobutanecarboxamide is a complex organic compound that features a morpholine ring, a thian-4-yl group, and a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclobutanecarboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclobutanecarboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes, while the thian-4-yl group may participate in redox reactions. The cyclobutanecarboxamide moiety can provide stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclobutanecarboxamide is unique due to its combination of a morpholine ring, thian-4-yl group, and cyclobutanecarboxamide moiety.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c18-14(13-2-1-3-13)16-12-15(4-10-20-11-5-15)17-6-8-19-9-7-17/h13H,1-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZOWKYJNUCFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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